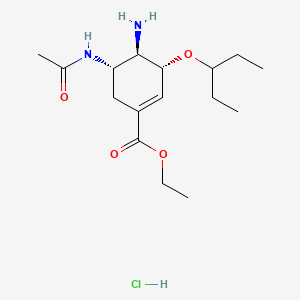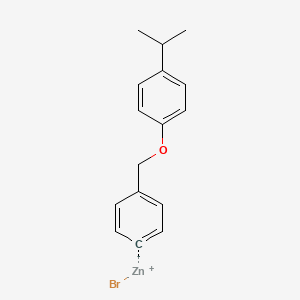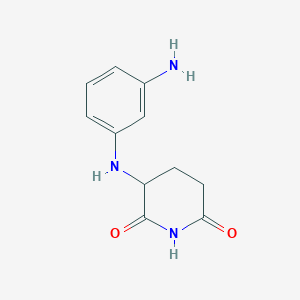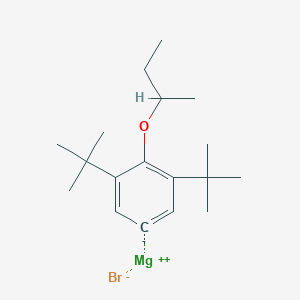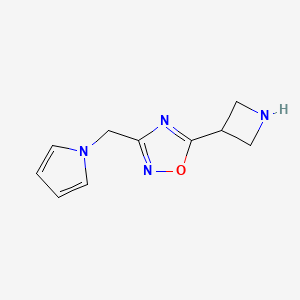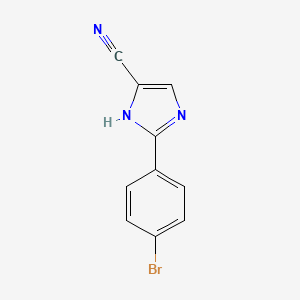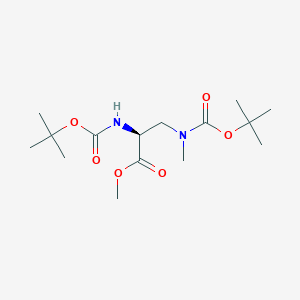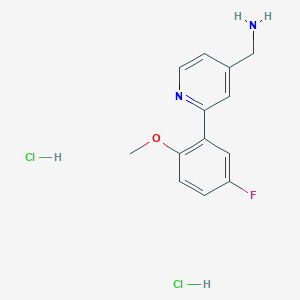
(2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom, a methoxy group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Fluorination: Introduction of the fluorine atom to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Formation of the Pyridine Ring: Cyclization to form the pyridine ring.
Formation of the Dihydrochloride Salt: Conversion of the free base to the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the amine group.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functional groups.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of a nitro group yields an amine.
科学的研究の応用
Chemistry: In chemistry, (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. The presence of the fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, making it a valuable tool in drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-tech industries.
作用機序
The mechanism of action of (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity, while the methoxy group can influence its solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also contains a fluorine atom and is used in similar applications.
Pyrrolopyrazine Derivatives: These compounds have a pyrrole and pyrazine ring and exhibit various biological activities.
Fluorinated Pyridines: These compounds share the fluorine-substituted pyridine ring and are used in a wide range of applications.
Uniqueness: What sets (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both fluorine and methoxy groups, along with the pyridine ring, allows for versatile applications in various fields of research and industry.
特性
分子式 |
C13H15Cl2FN2O |
|---|---|
分子量 |
305.17 g/mol |
IUPAC名 |
[2-(5-fluoro-2-methoxyphenyl)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H13FN2O.2ClH/c1-17-13-3-2-10(14)7-11(13)12-6-9(8-15)4-5-16-12;;/h2-7H,8,15H2,1H3;2*1H |
InChIキー |
IGOBSFDDNFGPTP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)F)C2=NC=CC(=C2)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



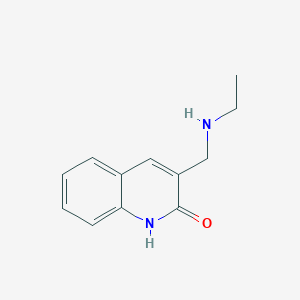

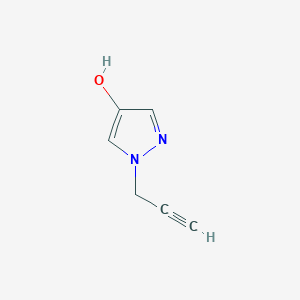
![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
